2-methyl-2H-1,2,3-benzotriazol-4-amine
Overview
Description
2-methyl-2H-1,2,3-benzotriazol-4-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Benzotriazole derivatives, including 2-methyl-2H-1,2,3-benzotriazol-4-amine, have been studied for their effectiveness in inhibiting corrosion of metals. Selvi, Raman, and Rajendran (2003) discovered that these compounds act as mixed-type inhibitors, effectively preventing corrosion of mild steel in acidic conditions. One derivative, in particular, exhibited over 95% inhibition efficiency in sulfuric acid solutions, showcasing the potential of benzotriazole derivatives in industrial applications where metal preservation is crucial (Selvi, Raman, & Rajendran, 2003).
Organic Synthesis
The compound has also been utilized in organic synthesis. Katritzky, Khashab, and Bobrov (2005) described an efficient benzotriazole-based method for guanylation of diverse amines, leading to the formation of various 1,2,3-trisubstituted guanidines. This demonstrates the role of this compound in facilitating complex organic synthesis processes (Katritzky, Khashab, & Bobrov, 2005).
Environmental Impact and Degradation
The environmental persistence and degradation pathways of benzotriazoles, including this compound, have been a subject of research. Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. Their study revealed that these compounds partially persist in conventional wastewater treatment, and identified major transformation products, underlining the significance of these compounds in environmental chemistry and wastewater treatment (Huntscha et al., 2014).
Electrochromic Materials
In the field of material science, Hacioglu et al. (2014) synthesized a series of copolymers incorporating benzotriazole and triphenylamine units to investigate their electrochemical and spectroelectrochemical properties. These materials, which include the structural motif of this compound, have demonstrated promising characteristics for applications in electrochromic devices (Hacioglu, Toksabay, Şendur, & Toppare, 2014).
Mechanism of Action
Target of Action
Benzotriazole derivatives, a class to which this compound belongs, have been known to interact with various enzymes and receptors in biological systems .
Mode of Action
It’s worth noting that benzotriazole derivatives are known for their ability to form π–π stacking interactions and act as hydrogen bond acceptors, which makes them capable of binding with enzymes and receptors in biological systems .
Biochemical Pathways
Benzotriazole derivatives have been associated with a broad spectrum of biological properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzotriazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, and antiprotozoal effects .
Properties
IUPAC Name |
2-methylbenzotriazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-9-6-4-2-3-5(8)7(6)10-11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVNCAWLOFIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C2C=CC=C(C2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.